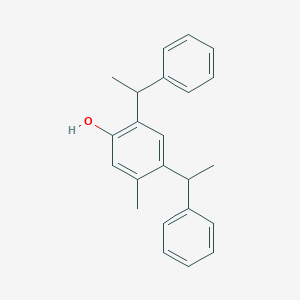

4,6-Bis(alpha-methylbenzyl)-M-cresol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Bis(alpha-methylbenzyl)-M-cresol, commonly known as BHT-PMBC, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BHT-PMBC is also used as a preservative to extend the shelf life of products.

Mecanismo De Acción

BHT-PMBC works by donating a hydrogen atom to free radicals, which stops the chain reaction of lipid oxidation. This mechanism of action is known as the radical scavenging mechanism. BHT-PMBC is also known to chelate metal ions, which can catalyze the oxidation reaction.

Biochemical and physiological effects:

BHT-PMBC has been shown to have low toxicity and is generally considered safe for consumption. However, some studies have suggested that BHT-PMBC may have adverse effects on the liver and kidneys at high doses. BHT-PMBC has also been shown to have estrogenic activity, which may have implications for hormone-sensitive cancers.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BHT-PMBC is a widely used antioxidant in lab experiments due to its stability and effectiveness in preventing lipid oxidation. However, BHT-PMBC may interfere with some assays that rely on free radicals, such as the DPPH assay. Additionally, BHT-PMBC may have different effects depending on the type of food or oil being tested, which can make it difficult to generalize results.

Direcciones Futuras

1. Investigate the potential adverse effects of BHT-PMBC on the liver and kidneys in more detail.

2. Study the estrogenic activity of BHT-PMBC and its potential implications for hormone-sensitive cancers.

3. Develop new methods for synthesizing BHT-PMBC that are more efficient and environmentally friendly.

4. Investigate the potential use of BHT-PMBC as a therapeutic agent for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.

5. Study the effects of BHT-PMBC on the gut microbiome and its potential implications for overall health.

Métodos De Síntesis

The synthesis of BHT-PMBC involves the reaction of 4,6-Di-tert-butyl-m-cresol (BHT) with alpha-methylbenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.

Aplicaciones Científicas De Investigación

BHT-PMBC has been extensively studied for its antioxidant properties. It has been shown to be effective in preventing lipid oxidation in various food products, including meat, fish, and oils. BHT-PMBC is also used in the cosmetic industry to prevent the oxidation of oils and fats in skincare products. In the pharmaceutical industry, BHT-PMBC is used as an excipient to stabilize drugs.

Propiedades

Número CAS |

108959-42-8 |

|---|---|

Nombre del producto |

4,6-Bis(alpha-methylbenzyl)-M-cresol |

Fórmula molecular |

C23H24O |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

5-methyl-2,4-bis(1-phenylethyl)phenol |

InChI |

InChI=1S/C23H24O/c1-16-14-23(24)22(18(3)20-12-8-5-9-13-20)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |

Clave InChI |

AXVIDLSZVRILLN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |

SMILES canónico |

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |

Sinónimos |

5-Methyl-2,4-bis(α-methylbenzyl)phenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)

![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)